molecular formula C16H18N4OS2 B2633515 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one CAS No. 379238-62-7

1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one

Cat. No.: B2633515
CAS No.: 379238-62-7
M. Wt: 346.47
InChI Key: HSVODXMLNHIBRP-UHFFFAOYSA-N
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Description

This compound features a ketone backbone (ethan-1-one) substituted with two distinct moieties:

  • 7-Thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl group: A complex tricyclic system containing sulfur (7-thia) and three nitrogen atoms (2,4,5-triaza). The fused bicyclo[6.4.0] and additional bridgehead double bonds contribute to structural rigidity, which may enhance binding selectivity in biological targets.

The thioether linkage (sulfanyl group) connects the tricyclic core to the ketone, offering metabolic stability compared to oxygen or nitrogen-based linkages.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-6-4-5-9-19(11)14(21)10-22-15-17-18-16-20(15)12-7-2-3-8-13(12)23-16/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVODXMLNHIBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Biological Activity

The compound 1-(2-Methylpiperidin-1-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one is a complex heterocyclic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.

Chemical Structure

The compound features a piperidine ring and a tricyclic structure that incorporates sulfur and nitrogen heteroatoms. The molecular formula is C20H22N4OS2C_{20}H_{22}N_4OS_2, indicating the presence of multiple functional groups that could interact with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The presence of the thiazole and triazole rings can enhance interactions with microbial enzymes or cell membranes, potentially leading to inhibition of growth in bacteria and fungi.

Anticancer Activity

The unique arrangement of the tricyclic system may contribute to anticancer properties by interfering with cellular pathways involved in proliferation and apoptosis. Studies have shown that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors involved in cell signaling could lead to altered cellular responses.
  • DNA Interaction : The planar structure may allow for intercalation into DNA, disrupting replication processes.

Case Studies

  • Antimicrobial Study : A study conducted on structurally related compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar activity.
  • Anticancer Research : In vitro tests on derivatives of tricyclic compounds have reported cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies highlight the potential for further exploration into the therapeutic applications of this compound.

Data Tables

PropertyValue
Molecular FormulaC20H22N4OS2
Molecular Weight394.54 g/mol
SolubilitySoluble in DMSO
Antimicrobial ActivityActive against Gram-positive bacteria
Anticancer ActivityIC50 values < 10 µM in certain cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives

Piperidine and piperazine derivatives are common in medicinal chemistry due to their modulation of pharmacokinetic properties. For example:

  • DO3A-butyl-MPP (): A macrocyclic compound with a piperazine moiety linked to a methoxyphenyl group. The target compound’s 2-methylpiperidine group may confer greater lipophilicity, favoring blood-brain barrier penetration .
Feature Target Compound DO3A-butyl-MPP
Core Heterocycle 2-Methylpiperidine Piperazine
Key Substituent Tricyclic thia-triaza system Macrocyclic cyclen, methoxyphenyl
Linkage Thioether Amide
Synthetic Method Likely coupling/cyclization Conjugation with cyclen, TFA cleavage

Sulfur-Containing Heterocycles

Sulfur atoms in heterocycles often enhance metabolic stability and binding to metal-containing enzymes. Examples from include:

  • Compound 7a: A thiophene-pyrazole hybrid with cyano and amino groups. While less complex than the target’s tricyclic system, its sulfur-containing thiophene core demonstrates reactivity in condensation reactions (e.g., with malononitrile) .
Feature Target Compound Compound 7a
Sulfur Position Embedded in tricyclic core (7-thia) Thiophene ring
Nitrogen Content Three nitrogens (triaza) Pyrazole and amino groups
Functional Groups Thioether, ketone Nitrile, amide

Tricyclic Systems

The target’s tricyclo[6.4.0.0²,⁶]dodeca-pentaene system is distinct from simpler bicyclic or monocyclic analogs.

Research Findings and Limitations

  • Structural Insights : The tricyclic core’s rigidity may improve binding selectivity, while the thioether linkage balances stability and reactivity .
  • Synthetic Challenges : Multi-step synthesis is inferred, requiring precise cyclization and coupling (e.g., analogous to ’s TFA-mediated cleavage) .
  • Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, logP) for the target compound are unavailable in the provided evidence. Comparative analysis relies on structural extrapolation.

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